molecular formula C11H14N2O B8781734 3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide CAS No. 53400-65-0

3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No. B8781734
CAS RN: 53400-65-0
M. Wt: 190.24 g/mol
InChI Key: KDCUJIVABVWMSY-UHFFFAOYSA-N
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Patent
US04009169

Procedure details

3-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (3.6 g.) in pyridine (54 ml.) was treated with P2S5 (7.56 g.) and the mixture heated at reflux with stirring for 3 hours. The solvent was removed under reduced pressure and the residue cooled in ice-water then made basic with 10% NaOH. The basic solution was extracted with chloroform (3 times) and the combined extracts extracted with 2NHCl (twice). The combined acid extracts were basified with solid sodium carbonate and extracted into chloroform (3 times). The combined chloroform extracts were washed with brine dried (MgSO4) and evaporated to give the title compound 1.7 g. This was converted to the hydrochloride by dissolving in ether and adding ethereal HCl. An oily residue was formed from which the supernatent liquid was decanted. The residue was triturated twice with dry ether and the remaining solid recrystallised from isopropyl alcohol giving the hydrochloride of the title compound m.p. 189° C. Analysis Found: C, 63.08; H, 6.26; N, 13.34% C11H12N2HCl requires: C, 63.30; H, 6.28; N, 13.43%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:12]([NH2:14])=O)[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S>N1C=CC=CC=1>[C:12]([CH:6]1[C:5]2[N:4]=[CH:3][C:2]([CH3:1])=[CH:11][C:10]=2[CH2:9][CH2:8][CH2:7]1)#[N:14]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC=1C=NC=2C(CCCC2C1)C(=O)N
Name
Quantity
7.56 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
54 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the residue cooled in ice-water
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with chloroform (3 times)
EXTRACTION
Type
EXTRACTION
Details
the combined extracts extracted with 2NHCl (twice)
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform (3 times)
WASH
Type
WASH
Details
The combined chloroform extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1CCCC=2C=C(C=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.